molecular formula C17H13BrClN3OS B2486912 N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851132-86-0

N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2486912
CAS RN: 851132-86-0
M. Wt: 422.73
InChI Key: JJRDTDKWRZHVJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide involves intricate processes that yield structures with specific functionalities. Studies have detailed the synthesis of related compounds, highlighting the roles of different substituents and the conditions under which these compounds are synthesized to achieve the desired chemical structures (Boechat et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds within this class showcases a near "V" shape, with angles between the aromatic planes being a critical feature. This structural arrangement is essential for the compound's interaction with other molecules and its overall stability. The detailed molecular structure has been elucidated using X-ray crystallography, revealing significant insights into the compound's geometric configuration (Boechat et al., 2011).

Scientific Research Applications

Synthetic Pathways and Chemical Properties

  • Research has delved into synthetic organic chemistry focusing on the N-Ar (nitrogen-aryl) axis, developing chemoselective N-acylation reagents. These studies have led to the synthesis of compounds with potential applications in medicinal chemistry, demonstrating the importance of structural modifications for achieving desired biological activities (Kondo & Murakami, 2001; Kondo & Murakami, 2002).

Biological Activities and Applications

  • Studies on imidazole derivatives, including those similar in structure to the compound , have explored their antitumor activities, underscoring the therapeutic potential of such chemicals. These investigations reveal the significance of structural elements in imidazole compounds for their biological effects and the ongoing search for new antitumor drugs (Iradyan et al., 2009).

Environmental Impact and Degradation

  • Advanced Oxidation Processes (AOPs) have been studied for the degradation of pharmaceuticals like acetaminophen in water, providing insights into the environmental persistence and removal strategies for aromatic compounds. These findings highlight the challenges and techniques available for mitigating the impact of such compounds on water quality and ecosystem health (Qutob et al., 2022).

properties

IUPAC Name

N-(4-bromophenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClN3OS/c18-12-4-6-14(7-5-12)21-16(23)11-24-17-20-8-9-22(17)15-3-1-2-13(19)10-15/h1-10H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRDTDKWRZHVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide

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